![molecular formula C11H10ClN3O B2487262 2-(4-chloro-anilino)-6-methyl-3H-pyrimidin-4-one CAS No. 50427-11-7](/img/structure/B2487262.png)
2-(4-chloro-anilino)-6-methyl-3H-pyrimidin-4-one
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Overview
Description
2-(4-chloro-anilino)-6-methyl-3H-pyrimidin-4-one is a compound that has garnered attention due to its structural uniqueness and potential applications in chemistry and biochemistry. The compound is part of the broader family of pyrimidinones, which are known for their diverse biological activities and applications in drug design and development.
Synthesis Analysis
The synthesis of related pyrimidin-4-one derivatives typically involves multi-step chemical processes, incorporating reactions with commercially available anilines to produce the desired core structure. For instance, a method for synthesizing similar compounds involves the reaction of anilines with chloroacetaldehyde followed by cyanoacetate and cyclocondensation with guanidine (Gangjee et al., 2006). This process demonstrates the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been studied extensively, revealing intricate details about their crystal and molecular structures. For example, research on isostructural compounds shows significant displacements of ring-substituent atoms from the planar pyrimidine rings, indicating polarization of electronic structures (Trilleras et al., 2009). Such studies are crucial for understanding the chemical and physical properties of these compounds.
Chemical Reactions and Properties
The chemical reactivity and properties of pyrimidin-4-ones depend significantly on their molecular structure. Their ability to form hydrogen-bonded sheets and rings through N-H...N and N-H...O hydrogen bonds is a notable feature, facilitating the formation of stable crystal structures (Trilleras et al., 2009). This hydrogen bonding capability is pivotal in their interactions and reactivity.
Scientific Research Applications
Antimicrobial and Antitumor Activities
- Pyrimidine derivatives like 2-(4-chloro-anilino)-6-methyl-3H-pyrimidin-4-one have shown potential as antimicrobial agents. For instance, Ali et al. (2003) found that 6-anilinopyrazolo[3,4-d]pyrimidin-4-ones inhibit DNA polymerase III in Gram-positive bacteria, indicating potential as novel antimicrobials (Ali et al., 2003).
- Additionally, compounds structurally similar to this compound have demonstrated antitumor properties. For instance, Edrees et al. (2010) synthesized a series of 2-[N-aryl-2-oxo-2-(4-chlorophenyl)ethanehydrazonoyl]-6-methyl-4(3H)-pyrimidinones, some of which exhibited moderate antitumor activity (Edrees et al., 2010).
Agricultural Applications
- In agriculture, pyrimidine derivatives have been used as fungicides. Nagata et al. (2004) researched a series of 2-anilinopyrimidines and their fungicidal activities, finding that certain substitutions enhanced their effectiveness against Botrytis cinerea, a significant agricultural pathogen (Nagata et al., 2004).
Insecticidal Properties
- Wu et al. (2019) synthesized a series of novel 4-arylamino pyrimidine derivatives, demonstrating that some compounds showed significant insecticidal activity against certain pests, suggesting potential agricultural applications for similar pyrimidine compounds (Wu et al., 2019).
Synthesis and Structural Studies
- The synthesis and structural studies of pyrimidin-4-one derivatives provide insights into potential pharmaceutical and agricultural applications. For example, Gerhardt and Bolte (2016) investigated the hydrogen-bonding patterns of pyrimidin-4-one derivatives, which is crucial for understanding their interactions in biological systems (Gerhardt & Bolte, 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(4-chloroanilino)-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-7-6-10(16)15-11(13-7)14-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNMXTIYBFYKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49680036 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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